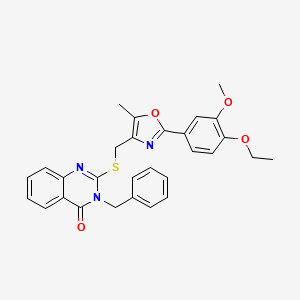
3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of Piperazine Derivatives
Piperazine derivatives are crucial in drug design due to their broad therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. Modifications in the piperazine nucleus significantly affect the medicinal potential of these molecules. This versatility highlights the importance of exploring piperazine-based molecules for various diseases, suggesting a promising avenue for the rational design of new therapeutic agents (Rathi et al., 2016).
Chromen-2-one Derivatives and Synthetic Protocols
The 6H-benzo[c]chromen-6-one core structure, found in secondary metabolites, is of considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic procedures for these compounds have been developed. These procedures include Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers), and radical-mediated cyclization, highlighting the significance of developing efficient synthetic methods for pharmacological exploration (Mazimba, 2016).
Pharmacological Significance of 3-Hydroxycoumarin Derivatives
3-Hydroxycoumarin derivatives, including chromen-2-one, exhibit numerous chemical, photochemical, and biological properties, underscoring their importance in genetics, pharmacology, and microbiology. The diverse synthesis methods and reactivity of 3-hydroxycoumarin facilitate the development of various heterocyclic compounds with potential therapeutic applications, indicating the compound's versatility in drug discovery (Yoda, 2020).
Role of Piperazine and Chromen-2-one in Drug Development
The integration of piperazine and chromen-2-one derivatives in drug development is notable for their contribution to the discovery of new therapeutic agents. The inclusion of these moieties in pharmaceutical compounds improves potency and selectivity at D2-like receptors, illustrating their critical role in enhancing the therapeutic profile of new drugs (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
3-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-13-28-19-8-7-18(22-23-19)24-9-11-25(12-10-24)20(26)16-14-15-5-3-4-6-17(15)29-21(16)27/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJFGUPIFYTZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
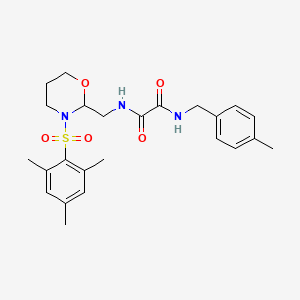

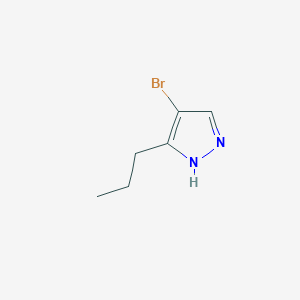
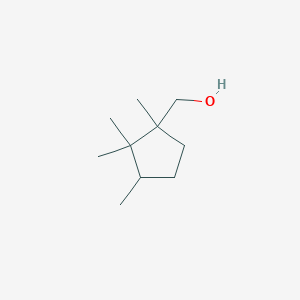
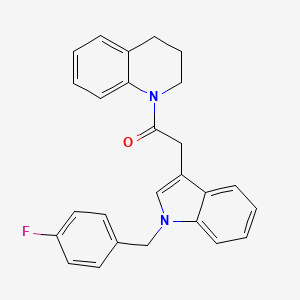
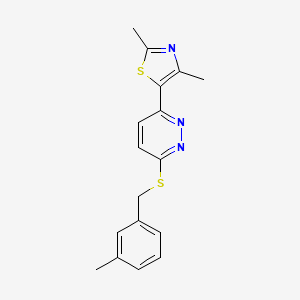
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)

![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)
![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)
